Cas no 16229-02-0 (Thieno[3,2-d]pyrimidine, 2,4-dimethoxy-)
![Thieno[3,2-d]pyrimidine, 2,4-dimethoxy- structure](https://www.kuujia.com/scimg/cas/16229-02-0x500.png)
Thieno[3,2-d]pyrimidine, 2,4-dimethoxy- Chemical and Physical Properties
Names and Identifiers
-
- Thieno[3,2-d]pyrimidine, 2,4-dimethoxy-
- CS-0059959
- AKOS037645852
- AS-64240
- W17111
- MFCD28658286
- 2,4-dimethoxythieno[3,2-d]pyrimidine
- DB-392066
- SY324916
- Thieno[3,2-d]pyrimidine,2,4-dimethoxy-
- SCHEMBL9920601
- 16229-02-0
-
- MDL: MFCD28658286
- Inchi: InChI=1S/C8H8N2O2S/c1-11-7-6-5(3-4-13-6)9-8(10-7)12-2/h3-4H,1-2H3
- InChI Key: BLQHVGIQCWHGGO-UHFFFAOYSA-N
- SMILES: COC1=NC(=NC2=C1SC=C2)OC
Computed Properties
- Exact Mass: 196.03064868g/mol
- Monoisotopic Mass: 196.03064868g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.5Ų
- XLogP3: 1.9
Thieno[3,2-d]pyrimidine, 2,4-dimethoxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AV18197-1mg |
Thieno[3,2-d]pyrimidine, 2,4-dimethoxy- |
16229-02-0 | 95 | 1mg |
$73.00 | 2024-04-20 | |
1PlusChem | 1P019F11-100mg |
Thieno[3,2-d]pyrimidine, 2,4-dimethoxy- |
16229-02-0 | 95% | 100mg |
$200.00 | 2024-06-19 | |
A2B Chem LLC | AV18197-3mg |
Thieno[3,2-d]pyrimidine, 2,4-dimethoxy- |
16229-02-0 | 95 | 3mg |
$105.00 | 2024-04-20 | |
1PlusChem | 1P019F11-1mg |
Thieno[3,2-d]pyrimidine, 2,4-dimethoxy- |
16229-02-0 | 1mg |
$169.00 | 2025-03-03 | ||
eNovation Chemicals LLC | D773024-100mg |
Thieno[3,2-d]pyrimidine, 2,4-dimethoxy- |
16229-02-0 | 95% | 100mg |
$235 | 2024-06-06 | |
1PlusChem | 1P019F11-5mg |
Thieno[3,2-d]pyrimidine, 2,4-dimethoxy- |
16229-02-0 | 5mg |
$217.00 | 2025-03-03 | ||
eNovation Chemicals LLC | D773024-250mg |
Thieno[3,2-d]pyrimidine, 2,4-dimethoxy- |
16229-02-0 | 95% | 250mg |
$520 | 2023-09-04 | |
A2B Chem LLC | AV18197-2mg |
Thieno[3,2-d]pyrimidine, 2,4-dimethoxy- |
16229-02-0 | 95 | 2mg |
$86.00 | 2024-04-20 | |
A2B Chem LLC | AV18197-10mg |
Thieno[3,2-d]pyrimidine, 2,4-dimethoxy- |
16229-02-0 | 95 | 10mg |
$135.00 | 2024-04-20 | |
A2B Chem LLC | AV18197-100mg |
Thieno[3,2-d]pyrimidine, 2,4-dimethoxy- |
16229-02-0 | 95% | 100mg |
$210.00 | 2024-04-20 |
Thieno[3,2-d]pyrimidine, 2,4-dimethoxy- Related Literature
-
1. Book reviews
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
Additional information on Thieno[3,2-d]pyrimidine, 2,4-dimethoxy-
Thieno[3,2-d]pyrimidine, 2,4-dimethoxy: A Comprehensive Overview
The compound Thieno[3,2-d]pyrimidine, 2,4-dimethoxy (CAS No. 16229-02-0) is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of heterocyclic compounds, specifically a thienopyrimidine derivative. The structure of Thieno[3,2-d]pyrimidine, 2,4-dimethoxy consists of a pyrimidine ring fused with a thiophene ring, with methoxy groups attached at the 2 and 4 positions. These methoxy groups play a crucial role in modulating the electronic properties and reactivity of the molecule.
Recent studies have highlighted the importance of Thieno[3,2-d]pyrimidine derivatives in drug discovery and materials science. For instance, researchers have explored the potential of Thieno[3,2-d]pyrimidine derivatives as kinase inhibitors due to their ability to interact with specific protein targets. The presence of methoxy groups in Thieno[3,2-d]pyrimidine, 2,4-dimethoxy enhances its solubility and bioavailability, making it an attractive candidate for pharmaceutical applications.
In terms of synthesis, Thieno[3,2-d]pyrimidine derivatives can be prepared through various methods such as cyclization reactions or coupling reactions. One common approach involves the condensation of appropriate starting materials under specific reaction conditions to form the thienopyrimidine framework. The synthesis of Thieno[3,2-d]pyrimidine, 2,4-dimethoxy typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity.
The physical properties of Thieno[3,2-d]pyrimidine derivatives are also a subject of interest. For example, the compound exhibits unique optical properties due to its conjugated system. This makes it a potential candidate for applications in optoelectronics and photonics. Recent research has focused on understanding the photophysical properties of Thieno[3,2-d]pyrimidine derivatives under different conditions to optimize their performance in devices such as organic light-emitting diodes (OLEDs) and solar cells.
Moreover, the chemical stability and reactivity of Thieno[3,2-d]pyrimidine derivatives have been extensively studied. The presence of sulfur in the thiophene ring contributes to the thermal stability of the compound. This property is particularly advantageous in high-temperature applications where stability is critical. Additionally, the reactivity of Thieno[3,d]-pyrimidines can be tuned by modifying substituents on the rings or by introducing functional groups that enhance specific chemical properties.
Another area where Thieno[3,d]-pyrimidines have shown promise is in catalysis. Researchers have investigated their ability to act as catalysts in various organic reactions due to their unique electronic structure and ability to facilitate electron transfer processes. The methoxy groups in Thieno[3,d]-pyrimidines can also serve as directing groups for further functionalization or for enhancing catalytic activity.
In conclusion
16229-02-0 (Thieno[3,2-d]pyrimidine, 2,4-dimethoxy-) Related Products
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)




